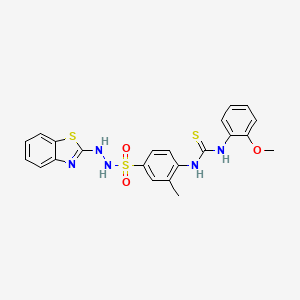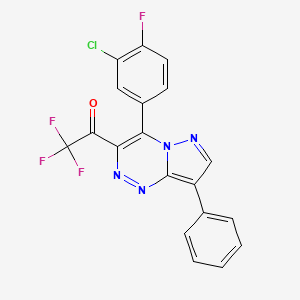
(Z)-2-Hexenyl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Hexenyl propanoate: is an ester compound characterized by its pleasant fruity aroma. It is commonly found in various fruits and is used in the flavor and fragrance industry. The compound is known for its role in plant communication, particularly in response to herbivore attacks, where it acts as a volatile organic compound (VOC) to signal other plants and activate their defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-2-Hexenyl propanoate can be synthesized through the esterification reaction between (Z)-2-hexenol and propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of polymeric dispensers for the controlled release of the compound has also been explored for applications in agriculture .
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-2-Hexenyl propanoate, like other esters, undergoes several types of chemical reactions, including:
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Transesterification: Typically involves an alcohol and an acid or base catalyst.
Reduction: Requires a strong reducing agent like LiAlH4.
Major Products Formed:
Hydrolysis: (Z)-2-Hexenol and propanoic acid.
Transesterification: A different ester and alcohol.
Reduction: (Z)-2-Hexenol.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-2-Hexenyl propanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of other esters and in the development of new catalytic processes.
Biology: The compound plays a significant role in plant biology as a volatile organic compound (VOC) that mediates plant-plant communication and activates defense mechanisms in response to herbivore attacks .
Medicine: Research into the potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs and treatments that leverage its biological activity.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity aromas to various products. It is also explored for its potential in sustainable pest management strategies in agriculture .
Wirkmechanismus
The mechanism by which (Z)-2-Hexenyl propanoate exerts its effects involves its role as a volatile organic compound (VOC). When released by plants, it activates the jasmonic acid and salicylic acid signaling pathways, leading to the upregulation of defense-related genes . This enhances the plant’s ability to resist herbivore attacks and other stressors.
Vergleich Mit ähnlichen Verbindungen
- (Z)-3-Hexenyl acetate
- (Z)-3-Hexenyl butanoate
- Hexyl butanoate
- Methyl salicylate
- Methyl jasmonate
Comparison: (Z)-2-Hexenyl propanoate is unique in its specific role in plant defense mechanisms and its distinct fruity aroma. While other similar compounds like (Z)-3-Hexenyl acetate and (Z)-3-Hexenyl butanoate also function as VOCs and have pleasant odors, this compound is particularly effective in activating the jasmonic acid and salicylic acid pathways .
Eigenschaften
CAS-Nummer |
56922-76-0 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
[(Z)-hex-2-enyl] propanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6- |
InChI-Schlüssel |
LPWKTEHEFDVAQS-SREVYHEPSA-N |
Isomerische SMILES |
CCC/C=C\COC(=O)CC |
Kanonische SMILES |
CCCC=CCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


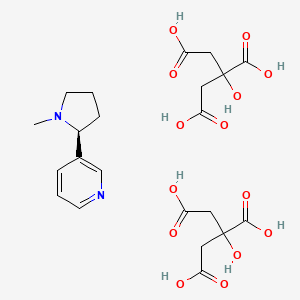
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)

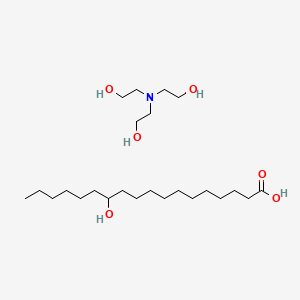

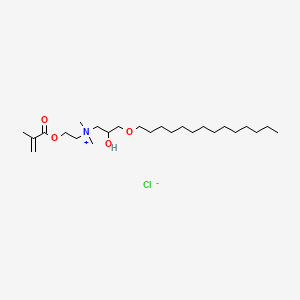


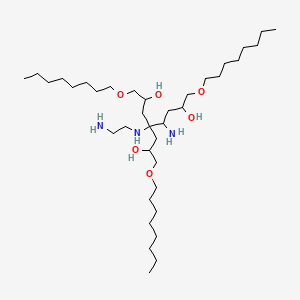
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)

